![molecular formula C24H22N2O2 B4664233 2-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE](/img/structure/B4664233.png)
2-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE
Overview
Description
2-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include boronic esters and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the compound.
Scientific Research Applications
2-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it could modulate specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethylphenyl)(furan-2-yl)methanol: Shares the 3,4-dimethylphenyl and furan-2-yl groups but lacks the quinoline core
(3,4-Dimethylphenyl)(furan-2-yl)methanone: Similar structure but with a ketone functional group instead of the amide.
Uniqueness
The uniqueness of 2-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE lies in its combination of functional groups and the quinoline core, which provides distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-8-methylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-15-9-10-18(12-17(15)3)22-13-21(20-8-4-6-16(2)23(20)26-22)24(27)25-14-19-7-5-11-28-19/h4-13H,14H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUBFRYGXDHKAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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